

physical and chemical properties of 4,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidine-5-carbaldehyde

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An In-depth Technical Guide to **4,6-dimethoxypyrimidine-5-carbaldehyde** for Advanced Research

Foreword: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of medicinal chemistry and agrochemical design, the pyrimidine ring stands as a "privileged scaffold." Its prevalence in the architecture of DNA and RNA has made it a focal point for therapeutic intervention for decades. The strategic placement of functional groups on this heterocyclic core allows for the fine-tuning of electronic properties, solubility, and steric interactions, enabling precise targeting of biological macromolecules. The 4,6-dimethoxypyrimidine moiety, in particular, is a key structural motif found in numerous commercial herbicides and serves as a versatile building block in drug discovery.[\[1\]](#)[\[2\]](#)

This guide focuses on a specific, highly functionalized derivative: **4,6-dimethoxypyrimidine-5-carbaldehyde**. The introduction of an electrophilic aldehyde group at the C-5 position, flanked by two electron-donating methoxy groups, creates a unique chemical entity with a rich and nuanced reactivity profile. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its physical and chemical properties, predictive spectroscopic signatures, a robust synthesis protocol, and its potential applications, grounded in established chemical principles and authoritative data.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of its application in any research endeavor. These parameters dictate solubility, stability, and suitability for various analytical and synthetic protocols. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and provide expert predictions based on its structure and data from closely related analogues.

Table 1: Core Physicochemical Properties of **4,6-dimethoxypyrimidine-5-carbaldehyde**

Property	Value	Source / Justification
CAS Number	4558-59-2	[3]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[3]
Molecular Weight	168.15 g/mol	[3]
Appearance	Predicted: White to pale yellow crystalline solid	Based on related structures like 4,6-dichloropyrimidine-5-carbaldehyde and other functionalized pyrimidines which are typically solids. [4] [5]
Melting Point	Predicted: > 75 °C	The precursor, 4,6-dichloropyrimidine-5-carbaldehyde, melts at 66-71 °C. [4] Substitution with methoxy groups, which can engage in intermolecular interactions, is expected to increase the melting point.
Boiling Point	Data not available. High boiling point expected due to polarity and molecular weight.	---
Purity	Commercially available at ≥96%	[3] [6]
Solubility	Predicted: Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in chlorinated solvents (DCM, chloroform) and alcohols (methanol, ethanol). Limited solubility in water and nonpolar solvents (hexanes).	The polar aldehyde and methoxy groups, combined with the heterocyclic ring, suggest this solubility profile. Related compound 2-amino-4,6-dimethoxypyrimidine is soluble in methanol. [7]

Structural Analysis:

The molecule's reactivity is dictated by the interplay of its functional groups. The two methoxy groups at positions 4 and 6 are electron-donating groups (EDGs) through resonance, increasing the electron density of the pyrimidine ring. Conversely, the aldehyde group at position 5 is a strong electron-withdrawing group (EWG) through both induction and resonance. This "push-pull" electronic configuration significantly influences the molecule's chemical behavior.

Caption: Structure of **4,6-dimethoxypyrimidine-5-carbaldehyde** with atom numbering for NMR.

Section 2: Predictive Spectroscopic Analysis

Spectroscopic analysis is essential for structure elucidation and quality control. While a dedicated public spectral database for this compound is sparse, we can accurately predict its signature in ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry based on established principles.^[8] This predictive framework provides a powerful tool for researchers to confirm the identity and purity of their synthesized material.

Proton NMR (^1H NMR)

The molecule possesses a plane of symmetry through C2 and C5, simplifying the spectrum. We expect three distinct signals.

- Aldehyde Proton (H at C₅-CHO): This proton is attached to a carbonyl carbon and is heavily deshielded. It will appear as a singlet far downfield, typically in the δ 9.8 - 10.5 ppm range.^[5]
- Pyrimidine Ring Proton (H-2): This proton is on an electron-deficient aromatic ring, situated between two nitrogen atoms. It will appear as a singlet (no adjacent protons to couple with) in the aromatic region, predicted around δ 8.8 - 9.1 ppm.
- Methoxy Protons (H at C₄-OCH₃ & C₆-OCH₃): The two methoxy groups are chemically equivalent due to the molecule's symmetry. They will produce a single, sharp singlet integrating to 6 protons. The signal is expected in the δ 4.0 - 4.2 ppm range.

Carbon NMR (^{13}C NMR)

We anticipate five signals corresponding to the unique carbon environments.

- Aldehyde Carbonyl (C at C₅-CHO): This is the most deshielded carbon, appearing far downfield, typically δ 185 - 195 ppm.
- Ring Carbons C-4 and C-6: These two carbons are equivalent and attached to electron-donating oxygen atoms, placing them far downfield for aromatic carbons, likely in the δ 170 - 175 ppm range.
- Ring Carbon C-2: This carbon, situated between two nitrogens, is also significantly deshielded, predicted to be around δ 160 - 165 ppm.
- Ring Carbon C-5: This carbon is attached to the aldehyde group and is part of the aromatic system. Its resonance is expected around δ 110 - 115 ppm.
- Methoxy Carbons (C at OCH₃): The equivalent methoxy carbons will produce a single signal in the aliphatic region, around δ 55 - 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the aldehyde's carbonyl group.

- C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1680 - 1700 cm⁻¹. Conjugation with the pyrimidine ring slightly lowers the frequency from a typical aliphatic aldehyde.
- C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretch will appear just above 3000 cm⁻¹, while the characteristic aldehyde C-H stretch will manifest as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
- C=N and C=C Stretch (Ring): Multiple bands in the 1400 - 1600 cm⁻¹ region correspond to the stretching vibrations of the pyrimidine ring.[9]
- C-O Stretch (Methoxy): Strong, characteristic bands for the aryl-ether linkage will be present in the 1200 - 1275 cm⁻¹ (asymmetric) and 1000 - 1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

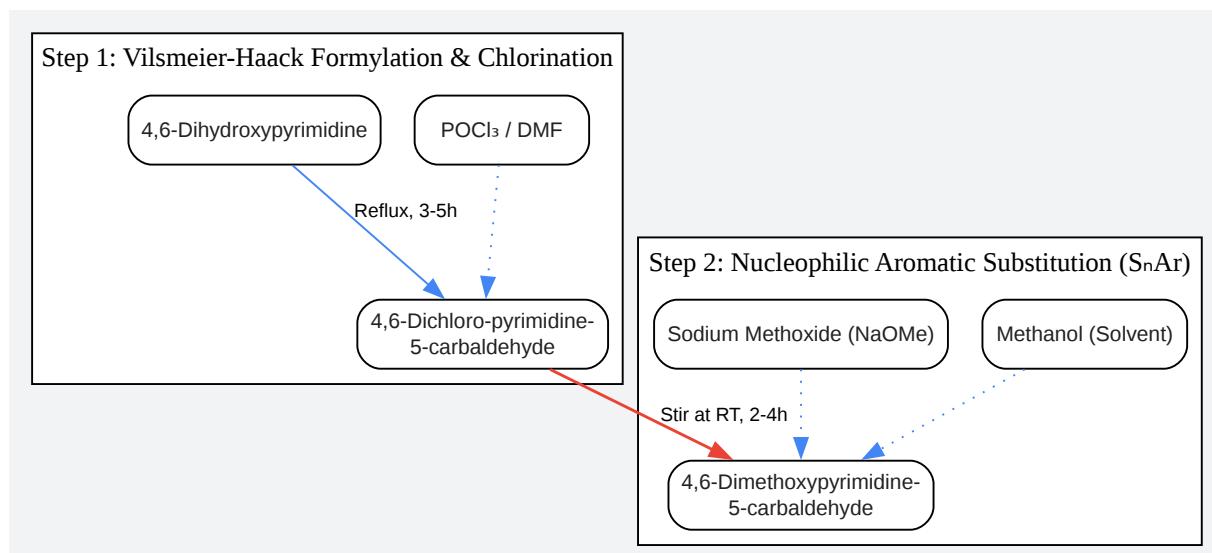
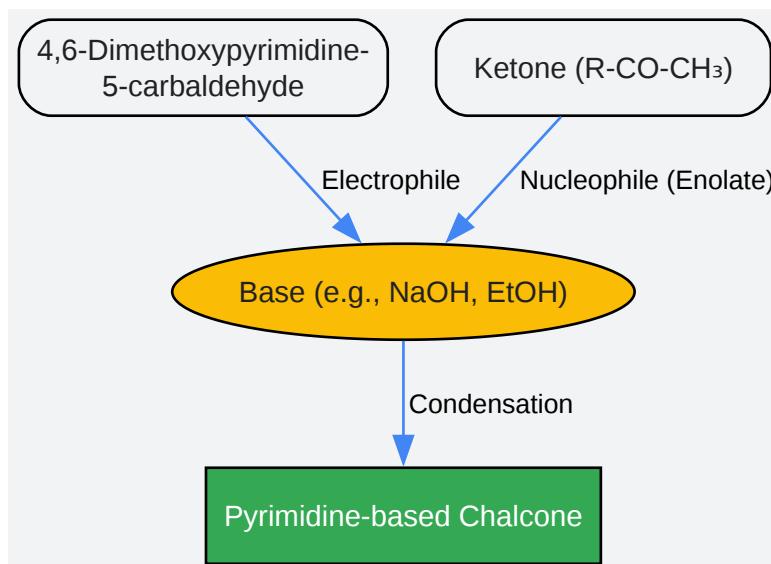
In an Electron Ionization (EI) mass spectrum:

- Molecular Ion (M^+): A clear molecular ion peak is expected at $m/z = 168$, corresponding to the molecular weight of the compound.
- Key Fragmentation: A prominent fragment would be the loss of the aldehyde proton ($M-1$) at $m/z = 167$. Another significant fragmentation pathway would be the loss of a methyl radical ($\cdot CH_3$) from a methoxy group, resulting in a peak at $m/z = 153$. Subsequent loss of carbon monoxide (CO) from the aldehyde group is also a plausible fragmentation step.

Section 3: Chemical Properties and Reactivity

The synthetic utility of **4,6-dimethoxypyrimidine-5-carbaldehyde** stems from the reactivity of its aldehyde functional group.

- Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions with active methylene compounds. For instance, a Claisen-Schmidt condensation with a ketone (e.g., acetophenone) under basic conditions would yield a pyrimidine-based chalcone, a valuable scaffold in medicinal chemistry.^[5]
- Reductive Amination: The aldehyde can be converted into an amine via reductive amination, providing a pathway to introduce diverse substituents at the C-5 position, which is a common strategy for library synthesis in drug discovery.
- Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate or Jones reagent. Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride.



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- To cite this document: BenchChem. [physical and chemical properties of 4,6-dimethoxypyrimidine-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587238#physical-and-chemical-properties-of-4-6-dimethoxypyrimidine-5-carbaldehyde>]

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